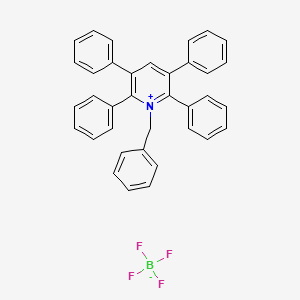
1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate is a chemical compound with the molecular formula C36H28BF4N. It is known for its unique structural properties and is often used in various scientific research applications. The compound is characterized by its pyridinium core substituted with benzyl and phenyl groups, making it an interesting subject for studies in organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate typically involves the reaction of pyridine derivatives with benzyl halides and phenyl groups under specific conditions. One common method includes the use of a one-step and one-pot reaction, which simplifies the synthesis process . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents on the pyridinium ring .
Scientific Research Applications
1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The compound’s structure allows it to participate in various molecular interactions, which can be studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Benzyl-2,3,5,6-tetraphenylpyridinium tetrafluoroborate include other pyridinium derivatives with different substituents. Examples include:
- 1-Benzyl-2,3,5,6-tetraphenylpyridinium chloride
- 1-Benzyl-2,3,5,6-tetraphenylpyridinium bromide
Uniqueness
What sets this compound apart is its specific combination of substituents and the tetrafluoroborate counterion, which imparts unique properties such as enhanced stability and specific reactivity patterns. These characteristics make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-2,3,5,6-tetraphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N.BF4/c1-6-16-28(17-7-1)27-37-35(31-22-12-4-13-23-31)33(29-18-8-2-9-19-29)26-34(30-20-10-3-11-21-30)36(37)32-24-14-5-15-25-32;2-1(3,4)5/h1-26H,27H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKUYWPMWZSXRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C(=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














